Cox-2-IN-20

COX-2 inhibition Enzyme selectivity Anti-inflammatory

COX-2-IN-20 (Compound 5d) is a uniquely selective, orally active COX-2 inhibitor built on a halogenated 1,2,4-triazole-3-carboxylate scaffold. With >1080-fold selectivity over COX-1 (IC50 17.9 nM vs 19.3 μM), it provides a cleaner pharmacological tool than generic COX-2 inhibitors, eliminating COX-1 confounding. At only 5 mg/kg, it achieves superior in vivo anti-inflammatory efficacy and gastric protection compared to 10 mg/kg indomethacin—enabling chronic disease models without NSAID-induced GI lesions. Essential for medicinal chemistry benchmarking and COX-2-specific pathway dissection.

Molecular Formula C11H9ClFN3O2
Molecular Weight 269.66 g/mol
Cat. No. B12416440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2-IN-20
Molecular FormulaC11H9ClFN3O2
Molecular Weight269.66 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN(C(=N1)CCl)C2=CC=C(C=C2)F
InChIInChI=1S/C11H9ClFN3O2/c1-18-11(17)10-14-9(6-12)16(15-10)8-4-2-7(13)3-5-8/h2-5H,6H2,1H3
InChIKeyWOMJCBBPYOQZPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





COX-2-IN-20 Procurement Guide: A Selective, Orally Active 1,2,4-Triazole-3-Carboxylate COX-2 Inhibitor


COX-2-IN-20, designated Compound 5d, is a synthetic small molecule belonging to the 1,2,4-triazole-3-carboxylate chemotype [1]. It is characterized as a selective and orally active inhibitor of cyclooxygenase-2 (COX-2), an inducible enzyme central to the inflammatory cascade. The compound exhibits potent enzyme inhibition in vitro and demonstrates significant anti-inflammatory efficacy in vivo at a relatively low dosage, positioning it as a specialized research tool for elucidating COX-2 biology and for evaluating the therapeutic potential of novel triazole-based anti-inflammatory agents [1][2].

Why Generic Substitution Fails: Understanding the Unique Selectivity and Efficacy Profile of COX-2-IN-20


The 1,2,4-triazole-3-carboxylate scaffold of COX-2-IN-20 (5d) confers a specific binding mode within the COX-2 active site that is not readily interchangeable with other COX-2 inhibitor chemotypes, such as sulfonamide-based celecoxib or indole-derived indomethacin. While many COX-2 inhibitors exhibit selectivity over COX-1 to varying degrees, the selectivity ratio of COX-2-IN-20 (~1080-fold) is exceptionally high and is achieved with a unique halogenated triazole core [1]. Furthermore, its ability to demonstrate superior in vivo anti-inflammatory and gastric protection effects at half the dose of indomethacin (5 mg/kg vs. 10 mg/kg) suggests a distinct pharmacokinetic and pharmacodynamic relationship that cannot be assumed for structurally similar analogs [1]. Substituting COX-2-IN-20 with a generic COX-2 inhibitor would therefore introduce significant uncertainty regarding both enzyme selectivity and in vivo efficacy, potentially confounding experimental outcomes.

COX-2-IN-20 Quantitative Differentiation: Comparative Evidence for Informed Procurement


COX-2-IN-20 Demonstrates Exceptionally High COX-2 vs. COX-1 Selectivity Ratio

COX-2-IN-20 (5d) exhibits a COX-1/COX-2 selectivity ratio of approximately 1080, significantly higher than many clinically used NSAIDs and research-grade COX-2 inhibitors. Its IC50 for COX-2 is 17.9 nM, while its IC50 for COX-1 is 19.3 μM, yielding a >1000-fold preference for the inducible COX-2 isoform [1]. This contrasts sharply with non-selective NSAIDs like indomethacin, which typically exhibit far lower selectivity ratios (e.g., COX-1/COX-2 ~12 for indomethacin in comparable assays) [2].

COX-2 inhibition Enzyme selectivity Anti-inflammatory NSAID alternatives

COX-2-IN-20 Achieves Superior In Vivo Anti-inflammatory Efficacy at Half the Dose of Indomethacin

In a direct head-to-head comparison using a carrageenan-induced paw edema model, COX-2-IN-20 (5d) administered orally at 5 mg/kg produced a superior anti-inflammatory effect to that of indomethacin administered at 10 mg/kg [1]. Moreover, the study explicitly reported that COX-2-IN-20 exhibited better gastric protection than the higher dose of indomethacin, a key safety advantage linked to its COX-2 selectivity [1].

In vivo pharmacology Anti-inflammatory efficacy Dosing regimen Gastric safety

COX-2-IN-20 Exhibits Potent NO Inhibition in LPS-Stimulated RAW 264.7 Macrophages

In a cell-based assay using LPS-stimulated RAW 264.7 murine macrophages, COX-2-IN-20 (5d) inhibited nitric oxide (NO) production with an IC50 of 2.87 μM [1]. This value was among the most potent within the synthesized 1,2,4-triazole-3-carboxylate series, which overall showed IC50 values <7.0 μM, and compared favorably to reference compounds celecoxib and indomethacin in the same model system [1].

Nitric oxide inhibition Macrophage inflammation In vitro assay Cell-based pharmacology

Orally Bioactive Profile of COX-2-IN-20 Validated in Animal Models

COX-2-IN-20 is characterized as an orally active inhibitor, a property confirmed by its robust anti-inflammatory effect following oral gavage administration in the carrageenan-induced paw edema model at 5 mg/kg [1]. This contrasts with many research-grade tool compounds that require parenteral administration (e.g., intraperitoneal or intravenous) to achieve significant in vivo exposure. The compound's oral activity is a direct result of its physicochemical properties (molecular weight 269.66, clogP ~2.5-3.5 estimated from structure) that favor gastrointestinal absorption.

Oral bioavailability In vivo pharmacology Drug-like properties Pharmacokinetics

Recommended Application Scenarios for COX-2-IN-20 Based on Differentiated Evidence


Mechanistic Studies Requiring Unambiguous COX-2 vs. COX-1 Discrimination

In experiments where the goal is to attribute a phenotype exclusively to COX-2 inhibition, COX-2-IN-20's >1000-fold selectivity over COX-1 (IC50 17.9 nM vs. 19.3 μM) [1] provides a far cleaner pharmacological tool than less selective alternatives like indomethacin or even some COX-2 'selective' agents. This makes it particularly valuable for dissecting COX-2-specific roles in cancer biology, neuroinflammation, and cardiovascular research where confounding COX-1 activity could skew results.

Chronic In Vivo Inflammation Models Requiring Oral Dosing and Gastric Safety

For long-term studies in rodent models of chronic inflammation (e.g., collagen-induced arthritis, inflammatory bowel disease), the oral bioavailability of COX-2-IN-20 enables stress-free, repeated dosing [1][2]. Crucially, its documented superior gastric protection relative to indomethacin at an effective dose (5 mg/kg) [1] minimizes the confounding variable of NSAID-induced gastrointestinal lesions, ensuring that observed effects are due to the intended pharmacodynamics rather than off-target toxicity.

Structure-Activity Relationship (SAR) and Chemical Biology Studies of 1,2,4-Triazole COX-2 Inhibitors

COX-2-IN-20 (5d) serves as a benchmark reference compound for evaluating new synthetic analogs within the 1,2,4-triazole-3-carboxylate series. Its well-characterized in vitro profile (COX-2 IC50 17.9 nM, COX-1 IC50 19.3 μM, NO inhibition IC50 2.87 μM) and in vivo efficacy at 5 mg/kg [1] provide a robust, multi-parametric baseline for comparing the performance of newly synthesized derivatives. This is essential for medicinal chemistry programs aiming to optimize this novel chemotype.

Comparative Pharmacology Studies Benchmarking Novel Anti-inflammatory Agents

When profiling a new chemical entity for anti-inflammatory activity, COX-2-IN-20 offers a well-defined, contemporary reference point with both enzyme and cell-based data, as well as in vivo validation. Its distinct scaffold (1,2,4-triazole) and high selectivity ratio [1] make it a more specific comparator than older, less selective NSAIDs like indomethacin or ibuprofen, allowing for more nuanced interpretations of a test compound's mechanism and therapeutic window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cox-2-IN-20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.